

Structural Elucidation of 3,5-Dimethoxy-4-methylaniline: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	3,5-Dimethoxy-4-methylaniline
CAS No.:	78025-93-1
Cat. No.:	B3386961

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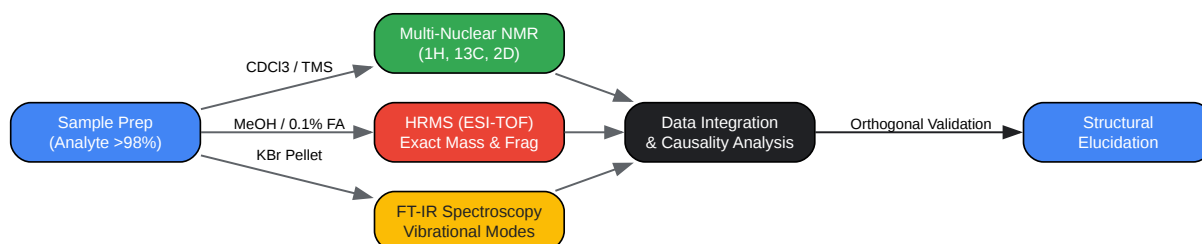
Executive Summary & Chemical Context

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly substituted benzenoid compound that serves as a critical pharmacophore building block. It is frequently utilized in the synthesis of quinazolinone-based anti-inflammatory agents, vascular cell adhesion molecule-1 (VCAM-1) inhibitors, and heat shock protein 90 (HSP90) antagonists^{[1][2]}.

The structural elucidation of this molecule presents a fascinating analytical challenge due to its extreme steric congestion and localized electron density. The presence of a primary amine (-NH₂), two methoxy groups (-OCH₃), and a central methyl group (-CH₃) on a single aromatic ring creates competing electronic (resonance/induction) and steric (γ -gauche) effects. This whitepaper details a self-validating, multi-modal analytical workflow to definitively elucidate its structure, emphasizing the physical causality behind its unique spectral signatures.

Analytical Workflow & Self-Validating Methodology

To ensure absolute structural confidence, a tri-orthogonal approach utilizing Multi-Nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) is employed. This system is self-validating: the molecular weight and formula established by HRMS constrain the structural possibilities, which are then geometrically mapped by NMR and functionally verified by FT-IR.



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Fig 1. Multi-modal analytical workflow for **3,5-dimethoxy-4-methylaniline** structural elucidation.

Step-by-Step Experimental Protocols

- Nuclear Magnetic Resonance (NMR): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is chosen because the molecule is sufficiently lipophilic, and it avoids the rapid proton exchange of the $-\text{NH}_2$ group that would occur in protic solvents like Methanol- d_4 . Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference. Acquire ^1H NMR at 400 MHz (16 scans, 2s relaxation delay) and ^{13}C NMR at 100 MHz (1024 scans) at 298 K.
- High-Resolution Mass Spectrometry (HRMS): Prepare a 1 $\mu\text{g}/\text{mL}$ solution in HPLC-grade methanol. Causality for additive: Add 0.1% formic acid to the matrix. The low pH forces the protonation of the primary amine, ensuring high ionization efficiency in positive Electrospray Ionization (ESI+) mode. Inject 5 μL into a TOF mass spectrometer (Capillary: 3.0 kV; Desolvation: 350 $^\circ\text{C}$).
- FT-IR Spectroscopy: Grind 2 mg of the analyte with 200 mg of anhydrous potassium bromide (KBr). Causality for matrix: KBr is completely transparent in the mid-IR region (4000–400 cm^{-1}). Press the mixture under 10 tons of pressure for 2 minutes to form a crystalline pellet,

eliminating scattering artifacts caused by air pockets. Acquire 32 scans at a resolution of 4 cm^{-1} .

Multi-Nuclear NMR Analysis & Steric Causality

The NMR spectra of **3,5-dimethoxy-4-methylaniline** are defined by profound electronic shielding and steric compression[3][4].

Electronic Shielding (^1H NMR): The primary amine and the two methoxy groups exert powerful resonance-donating (+R) effects into the aromatic ring. This dramatically increases the electron density at the C2 and C6 positions. Consequently, the aromatic protons are heavily shielded, resonating as a sharp singlet at an unusually high field ($\delta \sim 6.06$ ppm) compared to standard benzenoid protons ($\delta \sim 7.26$ ppm).

Steric Compression / γ -Gauche Effect (^{13}C NMR): The most diagnostic feature of this molecule is the chemical shift of the C4-methyl carbon. In a typical toluene derivative, the methyl carbon resonates at δ 20–21 ppm. However, in **3,5-dimethoxy-4-methylaniline**, the methyl group is sterically locked between two bulky methoxy oxygen atoms. This spatial crowding forces the electron clouds to compress (the γ -gauche effect), resulting in extreme diamagnetic shielding. The C4-methyl carbon consequently resonates at a highly distinct δ 8.0–9.1 ppm[3][4].

Table 1: Quantitative NMR Spectral Assignments

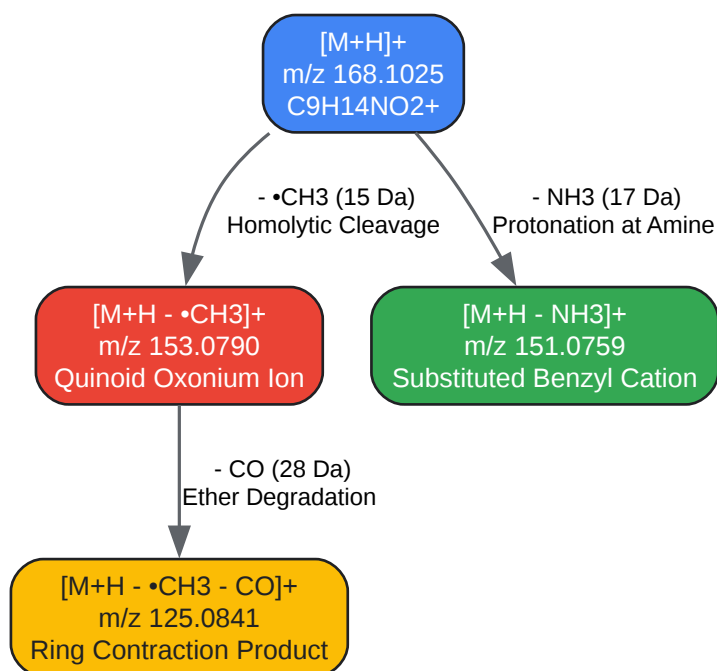
Nucleus	Chemical Shift (δ , ppm)	Multiplicity & Integration	Assignment	Structural Rationale & Causality
^1H	6.06	Singlet, 2H	Ar-H (C2, C6)	Highly shielded by +R effects of ortho -NH ₂ and -OCH ₃ groups.
^1H	3.77 - 3.85	Singlet, 6H	-OCH ₃ (C3, C5)	Deshielded by electronegative oxygen; equivalent due to C _{2v} symmetry.
^1H	~3.50	Broad Singlet, 2H	-NH ₂ (C1)	Broadened due to quadrupolar relaxation of ^{14}N and slow proton exchange.
^1H	2.00 - 2.10	Singlet, 3H	Ar-CH ₃ (C4)	Slightly shielded compared to typical aryl-methyls due to flanking oxygens.
^{13}C	~158.0	Singlet	C3, C5 (Ar-C)	Strongly deshielded by direct attachment to electronegative oxygen.
^{13}C	~145.0	Singlet	C1 (Ar-C)	Deshielded by attachment to the primary amine nitrogen.
^{13}C	~108.0	Singlet	C4 (Ar-C)	Shielded by the +R effect of the

				meta-amine, counteracting the methyl.
¹³ C	~90.0 - 95.0	Singlet	C2, C6 (Ar-CH)	Extreme shielding due to combined +R effects of ortho substituents.
¹³ C	55.7 - 58.5	Singlet	-OCH ₃ carbons	Standard methoxy carbon shift.
¹³ C	8.0 - 9.1	Singlet	Ar-CH ₃ carbon	Diagnostic: Extreme shielding due to γ-gauche steric compression[3].

HRMS and Fragmentation Pathways

The exact monoisotopic mass of the neutral molecule (C₉H₁₃NO₂) is 167.0946 Da. Under ESI+ conditions, the protonated molecule [M+H]⁺ is observed at m/z 168.1025.

The collision-induced dissociation (CID) of this molecule follows highly predictable, thermodynamically driven pathways. The most favorable initial fragmentation is the homolytic cleavage of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. Causality: This cleavage is energetically favored because the resulting radical cation (m/z 153.0790) can delocalize its charge and unpaired electron across the highly conjugated ring, forming a stable quinoid-type oxonium structure. A competing, albeit less dominant, pathway is the neutral loss of ammonia (NH₃, 17 Da) from the protonated amine group.



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Fig 2. Proposed ESI-HRMS fragmentation pathway for **3,5-dimethoxy-4-methylaniline**.

Vibrational Spectroscopy (FT-IR)

FT-IR serves as the final orthogonal check, confirming the presence of the functional groups mapped by NMR and MS.

- Primary Amine (-NH₂): Because the amine has two N-H bonds, they couple to produce two distinct stretching vibrations: an asymmetric stretch at ~3450 cm⁻¹ and a symmetric stretch at ~3360 cm⁻¹. The presence of this doublet is an absolute confirmation of a primary (rather than secondary) amine.
- Aromatic Ethers (-OCH₃): The asymmetric C-O-C stretch manifests as a highly intense, broad band at ~1130 cm⁻¹, driven by the large change in the dipole moment during the vibration of the highly polarized carbon-oxygen bond.
- Aromatic Ring: The C=C skeletal vibrations appear at ~1610 cm⁻¹ and ~1500 cm⁻¹. These bands are unusually intense for an aromatic ring due to the high degree of polarization induced by the asymmetric electron-donating substituents.

Conclusion

The structural elucidation of **3,5-dimethoxy-4-methylaniline** demonstrates the necessity of understanding physical causality in analytical chemistry. By recognizing how extreme steric congestion (γ -gauche effects) and powerful resonance donation (+R) manipulate the localized electron density, analysts can confidently assign the highly atypical ^{13}C NMR shifts (e.g., the δ 8-9 ppm methyl carbon) and predict the mass spectrometric fragmentation pathways of this vital pharmaceutical building block.

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